methyl 3-(pyridin-2-yl)but-2-enoate
Description
Methyl 3-(pyridin-2-yl)but-2-enoate (CAS 152468-94-5) is an α,β-unsaturated ester featuring a pyridine ring at the β-position. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol . However, critical physicochemical data (e.g., boiling point, melting point, solubility) remain unreported in available literature, highlighting a gap in current characterization efforts .
Properties
CAS No. |
1563990-58-8 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through a nucleophilic attack of the enolate ion (generated from methyl acrylate) on the carbonyl carbon of pyridine-2-carbaldehyde. A subsequent elimination of water yields the conjugated enoate. Catalysts such as piperidine or ammonium acetate are often employed to accelerate the reaction, though recent advancements have demonstrated the feasibility of catalyst-free conditions in a H₂O:EtOH solvent system at room temperature. This green chemistry approach avoids toxic catalysts and achieves high yields (≥85%) with excellent E-selectivity.
Optimization and Scalability
Key parameters influencing the reaction include:
-
Solvent Composition : A 1:1 mixture of water and ethanol enhances solubility and reaction efficiency.
-
Temperature : Room temperature (25°C) suffices for catalyst-free reactions, while traditional methods may require heating up to 80°C.
-
Reaction Time : Completion typically occurs within 4–6 hours under catalyst-free conditions, compared to 2–3 hours with catalysts.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of this compound. This method reduces reaction times from hours to minutes while maintaining high yields.
Procedure and Advantages
In a typical protocol, pyridine-2-carbaldehyde and methyl acrylate are irradiated in a microwave reactor at 100–120°C for 10–15 minutes. The rapid heating promotes efficient energy transfer, minimizing side reactions such as polymerization of the acrylate. Yields exceeding 90% have been reported, with the Z-isomer forming as a minor byproduct (<5%).
Comparative Efficiency
The table below contrasts microwave-assisted synthesis with traditional Knoevenagel condensation:
| Parameter | Microwave Method | Knoevenagel |
|---|---|---|
| Reaction Time | 10–15 minutes | 4–6 hours |
| Temperature | 100–120°C | 25°C (catalyst-free) |
| Yield | >90% | ≥85% |
| Byproduct Formation | <5% Z-isomer | Negligible |
Alternative Synthetic Routes
Esterification of 3-(Pyridin-2-yl)But-2-Enoic Acid
An alternative approach involves the esterification of 3-(pyridin-2-yl)but-2-enoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄). This method is less common due to the limited commercial availability of the precursor acid. However, it offers a straightforward route for laboratories with access to the carboxylic acid derivative.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed coupling reactions between pyridinyl halides and methyl acrylate have been explored, though these methods are hindered by the need for expensive catalysts (e.g., Pd(PPh₃)₄) and stringent anhydrous conditions. Yields are generally moderate (60–70%), limiting their practicality.
Comparative Analysis of Preparation Methods
The choice of synthetic method depends on factors such as cost, time, and desired purity:
-
Knoevenagel Condensation : Ideal for large-scale production due to low-cost reagents and catalyst-free options. However, longer reaction times may be a drawback.
-
Microwave-Assisted Synthesis : Superior for rapid small-scale synthesis, albeit requiring specialized equipment.
-
Esterification : Limited to scenarios where the carboxylic acid precursor is readily available.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyridin-2-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-(pyridin-2-yl)but-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 3-(pyridin-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways. Additionally, the compound’s structural features allow it to participate in various chemical reactions, contributing to its diverse range of applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters with Aliphatic Substituents
Ethyl 2-methyl-2-butenoate (CAS 55514-48-2)
Comparison :
- The absence of an aromatic pyridinyl group in Ethyl 2-methyl-2-butenoate reduces polarity, as evidenced by its lower molecular weight and higher vapor pressure compared to methyl 3-(pyridin-2-yl)but-2-enoate.
- The aliphatic methyl substituent likely diminishes hydrogen-bonding capacity, correlating with higher lipophilicity (Log Kow = 2.18 vs. unmeasured for the target compound).
Pyridine-Containing Enoates
Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate (CAS 82140-55-4)
- Molecular Formula : C₁₂H₁₀Cl₂N₂O₃
- Molecular Weight : 313.13 g/mol
- Key Features: Dichloropyridine moiety enhances electrophilicity.
Comparison :
- The dichloropyridine substituent increases molecular weight by ~75% compared to this compound, likely reducing solubility in polar solvents.
Amino-Substituted Enoates
Methyl 3-(methylamino)but-2-enoate (CAS 13412-12-9)
Comparison :
- Replacement of the pyridinyl group with a methylamino substituent reduces aromaticity and molecular weight by ~27%.
- The amino group may enhance solubility in protic solvents but decrease thermal stability due to reduced conjugation.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Log Kow | Water Solubility (mg/L) |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₁NO₂ | 177.20 | Pyridin-2-yl | N/A | N/A |
| Ethyl 2-methyl-2-butenoate | C₇H₁₂O₂ | 128.17 | Methyl | 2.18 | 1289 |
| Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate | C₁₂H₁₀Cl₂N₂O₃ | 313.13 | 2,6-Dichloropyridinyl, Methylamino | N/A | N/A |
| Methyl 3-(methylamino)but-2-enoate | C₆H₁₁NO₂ | 129.16 | Methylamino | N/A | N/A |
Research Findings and Implications
- Reactivity Trends: Pyridine-containing enoates (e.g., this compound) exhibit enhanced electronic conjugation compared to aliphatic analogs, favoring reactions such as Michael additions or cycloadditions. Chlorinated derivatives (e.g., CAS 82140-55-4) may show increased reactivity in cross-coupling reactions due to halogen substituents .
- Solubility and Applications: The pyridinyl group in this compound likely improves solubility in polar aprotic solvents (e.g., DMF or DMSO), making it suitable for metal-coordination studies. In contrast, aliphatic esters like Ethyl 2-methyl-2-butenoate are more suited for hydrophobic environments .
- Data Gaps: Empirical data for this compound (e.g., melting point, solubility) are critically needed to validate computational predictions and guide synthetic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 3-(pyridin-2-yl)but-2-enoate, and what analytical techniques are critical for validating its purity and structure?
- Methodological Answer : The compound is typically synthesized via condensation reactions between pyridine derivatives and α,β-unsaturated esters. Key steps include refluxing in anhydrous solvents (e.g., THF or DCM) with catalysts like Lewis acids (e.g., ZnCl₂) to promote enolate formation . Purification via column chromatography (silica gel, gradient elution) is essential. Structural validation requires ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS to assess purity (>95%) . IR spectroscopy can identify ester carbonyl stretches (~1700 cm⁻¹) and pyridine ring vibrations .
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcomes of this compound synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor keto-enol tautomer stabilization, while non-polar solvents (e.g., toluene) may lead to undesired side products like dimerization. Temperature control (40–80°C) is critical to avoid thermal degradation. Kinetic vs. thermodynamic control can be studied using variable-temperature NMR to monitor intermediate formation .
Q. What are the common applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as a precursor for heterocyclic systems (e.g., pyridopyrimidines) via [4+2] cycloadditions or nucleophilic substitutions. Its α,β-unsaturated ester moiety participates in Michael additions with amines or thiols, enabling diversification for medicinal chemistry libraries .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer : Discrepancies often arise from unoptimized stoichiometry or impurities in starting materials. A factorial design of experiments (DoE) should be employed to test variables:
- Factors : Catalyst loading (0.1–1.0 eq.), reaction time (6–24 hrs), solvent (THF vs. DCM).
- Response variables : Yield (%) and enantiomeric excess (ee).
Statistical tools (ANOVA) identify significant factors, while HPLC chiral columns quantify ee . Cross-validate results with independent replicates to ensure reproducibility .
Q. What theoretical frameworks guide the study of this compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Compare computed IR and NMR spectra with experimental data to validate models . Frontier Molecular Orbital (FMO) theory explains regioselectivity in Diels-Alder reactions involving the enoate moiety .
Q. How can researchers address challenges in characterizing transient intermediates during the compound’s degradation under oxidative conditions?
- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to capture rapid intermediates (e.g., epoxides or peroxides). Pair with EPR spectroscopy to detect radical species. For unstable products, employ cryogenic trapping (-196°C) followed by FTIR analysis. Theoretical studies (MD simulations) can predict degradation pathways .
Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- In vitro assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (Kd).
- Computational docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions, prioritizing residues (e.g., pyridine-binding histidines) for mutagenesis studies .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
